molecular formula C9H10BF3O3 B1592966 2-Ethoxy-5-trifluoromethylphenylboronic acid CAS No. 850593-10-1

2-Ethoxy-5-trifluoromethylphenylboronic acid

Cat. No.: B1592966
CAS No.: 850593-10-1
M. Wt: 233.98 g/mol
InChI Key: IOCXELVDHLDNMQ-UHFFFAOYSA-N
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Description

2-Ethoxy-5-trifluoromethylphenylboronic acid is an organoboron compound with the molecular formula C₉H₁₀BF₃O₃. It is a boronic acid derivative characterized by the presence of an ethoxy group and a trifluoromethyl group attached to a phenyl ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-trifluoromethylphenylboronic acid typically involves the reaction of 2-ethoxy-5-trifluoromethylphenyl bromide with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-trifluoromethylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or ethanol.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products

Scientific Research Applications

2-Ethoxy-5-trifluoromethylphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-Ethoxy-5-trifluoromethylphenylboronic acid is through its participation in the Suzuki-Miyaura coupling reaction. The reaction mechanism involves the following steps:

Comparison with Similar Compounds

2-Ethoxy-5-trifluoromethylphenylboronic acid can be compared with other similar boronic acids, such as:

  • 2-Methyl-5-trifluoromethylphenylboronic acid
  • 2-Isopropoxy-5-trifluoromethylphenylboronic acid
  • 2-Methoxy-5-trifluoromethylphenylboronic acid
  • 2-Formyl-5-trifluoromethylphenylboronic acid

Uniqueness

The presence of the ethoxy group in this compound provides unique reactivity compared to its analogs. The ethoxy group can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .

Biological Activity

2-Ethoxy-5-trifluoromethylphenylboronic acid (CAS No. 850593-10-1) is a boron-containing compound that has garnered interest due to its unique structural features and potential biological activities. This compound is characterized by the presence of an ethoxy group and a trifluoromethyl substituent on a phenylboronic acid framework, which may influence its chemical reactivity and biological interactions.

Chemical Structure and Properties

  • Molecular Formula: C9H10BF3O3
  • Molecular Weight: Approximately 233.98 g/mol
  • Appearance: White to almost white crystalline powder
  • Melting Point: 168 °C to 172 °C

The trifluoromethyl group enhances lipophilicity, which can affect the compound's solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with various biological molecules, including enzymes and receptors. The presence of the trifluoromethyl group is significant as it can enhance binding affinity and selectivity, making this compound a potential candidate for drug development.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on related phenylboronic acids have shown activity against various microorganisms, including:

  • Candida albicans
  • Aspergillus niger
  • Escherichia coli
  • Bacillus cereus

In particular, the Minimum Inhibitory Concentration (MIC) values for these compounds suggest promising antibacterial effects, potentially greater than those of established antifungal agents like Tavaborole (AN2690) .

MicroorganismMIC (µg/mL)Comparison with Tavaborole
Candida albicansModerateLower efficacy
Aspergillus nigerHigherNot specified
Escherichia coliModerateNot specified
Bacillus cereusLowerMore effective

Case Studies

  • Antifungal Studies : A study explored the antifungal action of phenylboronic acids, including derivatives similar to this compound. The mechanism was linked to inhibition of leucyl-tRNA synthetase (LeuRS), a critical enzyme in protein synthesis in fungi .
    • Findings : The cyclic isomer of these compounds showed significant binding affinity, suggesting potential for drug development targeting fungal infections.
  • Enzyme Inhibition : Research has indicated that boronic acids can act as reversible inhibitors of serine proteases by forming covalent bonds with active site residues . This characteristic could be leveraged in designing inhibitors for specific therapeutic applications.

Applications in Drug Development

Due to its structural features and biological activity, this compound may serve several roles in medicinal chemistry:

  • Enzyme Inhibitors : As a potential inhibitor targeting specific enzymes involved in disease pathways.
  • Antimicrobial Agents : Given its demonstrated efficacy against various pathogens, it could be developed into new antimicrobial therapies.
  • Building Block in Organic Synthesis : Its unique structure allows it to be used as a reagent in cross-coupling reactions, facilitating the synthesis of complex organic molecules .

Properties

IUPAC Name

[2-ethoxy-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BF3O3/c1-2-16-8-4-3-6(9(11,12)13)5-7(8)10(14)15/h3-5,14-15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCXELVDHLDNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(F)(F)F)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629625
Record name [2-Ethoxy-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850593-10-1
Record name [2-Ethoxy-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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